molecular formula C17H17Cl2NO2 B285129 N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide

N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No.: B285129
M. Wt: 338.2 g/mol
InChI Key: UBOGGQLGAAFCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.

Mechanism of Action

Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has both biochemical and physiological effects. Biochemically, it inhibits the production of prostaglandins, as mentioned above. Physiologically, it reduces inflammation, pain, and fever. It also has an effect on platelet aggregation, which can lead to an increased risk of bleeding.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to certain cell types, and its effects can be influenced by other drugs or compounds.

Future Directions

There are several future directions for research on diclofenac. One area of interest is its potential use in cancer treatment. Another area of interest is its effects on the immune system, particularly in the context of autoimmune diseases. Additionally, there is ongoing research into the development of new N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamides with improved safety and efficacy profiles.

Synthesis Methods

Diclofenac is synthesized through a multi-step process that involves the reaction of 2-(2-isopropylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dichloroaniline to form the final product, diclofenac. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Diclofenac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)15-5-3-4-6-16(15)22-10-17(21)20-14-8-12(18)7-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,20,21)

InChI Key

UBOGGQLGAAFCJH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.